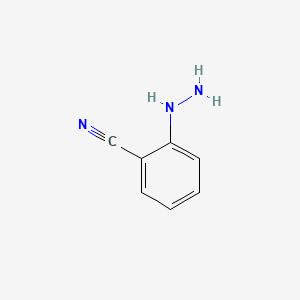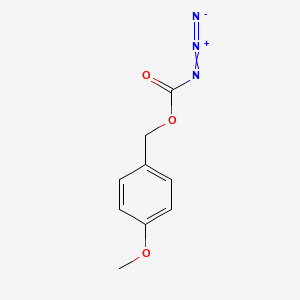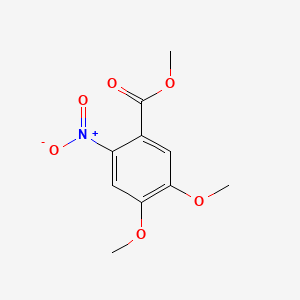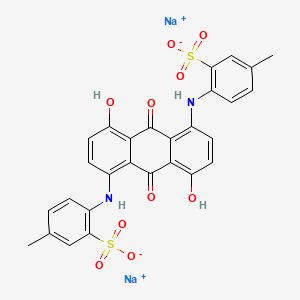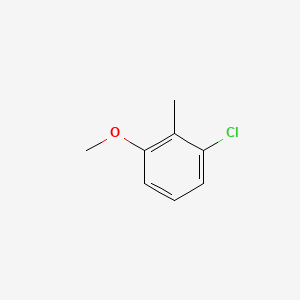
Chlorure de trifluoro-méthanesulfényle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methanesulfenyl chloride, trifluoro- is a versatile compound with a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in sulfonylation reactions to introduce the trifluoromethylsulfonyl group into various organic molecules.
Pharmaceuticals: The trifluoromethylsulfonyl group enhances the stability and lipophilicity of pharmaceutical compounds, making them more effective.
Agrochemicals: It is used in the synthesis of agrochemicals to improve their efficacy and stability.
Materials for Electronics: The compound is used in the development of materials for electronic applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Methanesulfenyl chloride, trifluoro-, also known as trifluoromethylsulphenyl chloride, is primarily used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .
Mode of Action
As a trifluoromethylating agent, Methanesulfenyl chloride, trifluoro- adds a trifluoromethyl group to its target molecules, altering their chemical properties . When acting as a sulfonating agent, it introduces a sulfonyl group into alcohols . As a chlorinating agent, it can introduce a chlorine atom into carbanions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methanesulfenyl chloride, trifluoro-. For instance, it is known to react vigorously with water . Therefore, it should be handled and stored in a dry environment. Its reactivity also suggests that it should be stored in a cool place to maintain stability .
Méthodes De Préparation
Methanesulfenyl chloride, trifluoro- can be synthesized through various methods. One common method involves the reaction of trifluoromethanesulfenyl chloride with sulfuryl chloride in a radical reaction. The reaction conditions typically require a controlled environment to ensure the stability of the product . Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are used both in laboratory settings and industrial production.
Analyse Des Réactions Chimiques
Methanesulfenyl chloride, trifluoro- undergoes several types of chemical reactions, including:
Decomposition: It can decompose to release sulfur dichloride and a trifluoromethyl radical.
Nucleophilic Substitution: The chlorine atom in methanesulfenyl chloride, trifluoro- can be attacked by nucleophiles, leading to the formation of new sulfur-nucleophile bonds and the release of chloride ions.
Sulfonylation Reactions: It reacts efficiently with various nucleophiles such as amines, alcohols, and thiols to form stable derivatives like sulfonamides, sulfonates, and sulfenates.
Comparaison Avec Des Composés Similaires
Methanesulfenyl chloride, trifluoro- can be compared with other similar compounds such as:
Methanesulfonyl chloride: This compound has a similar structure but lacks the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: This compound also contains a trifluoromethyl group but has a different functional group attached to the sulfur atom.
Methanesulfenyl chloride, trifluoro- stands out due to its unique combination of the trifluoromethyl group and the sulfur-chlorine bond, which provides enhanced reactivity and stability in various chemical reactions.
Propriétés
IUPAC Name |
trifluoromethyl thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3S/c2-6-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLOOVORNJDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059962 | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-17-0 | |
| Record name | Trifluoromethanesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfenyl chloride, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trifluoromethanesulfenyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EVX6QGK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of compounds does trifluoromethylsulphenyl chloride react with, and what are the products?
A1: Trifluoromethylsulphenyl chloride exhibits reactivity towards various functional groups. For instance, it reacts with cyclic β-diketones [], dimethylamino phosphines and arsines [], and trimethylphosphite []. Furthermore, it plays a crucial role in synthesizing diverse heterocyclic systems []. A specific example is its reaction with β-dicarbonyl compounds, leading to the formation of CF3S-substituted esters, anilides of β-keto acids, and their corresponding Schiff bases [].
Q2: Are there any stability concerns regarding the products formed from reactions with trifluoromethylsulphenyl chloride?
A2: Yes, the stability of products derived from reactions with trifluoromethylsulphenyl chloride can vary. Research indicates that while some derivatives, like specific CF3S-substituted esters, anilides of β-keto acids, and their Schiff bases, exhibit stability [], other products might demonstrate different stability profiles. Further investigation is necessary to fully comprehend the stability characteristics of various derivatives across diverse conditions.
Q3: Is there any research highlighting the application of trifluoromethylsulphenyl chloride in synthesizing specific heterocyclic systems?
A3: While specific examples of heterocyclic systems synthesized using trifluoromethylsulphenyl chloride are not detailed within the provided abstracts [, , , ], research indicates its utility in constructing such compounds []. Further investigation into the cited research articles would be required to uncover the specific heterocyclic systems successfully synthesized using this reagent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
